molecular formula C22H15BrFNO4 B14945669 3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B14945669
M. Wt: 456.3 g/mol
InChI Key: WVSSKPHGBPAALQ-UHFFFAOYSA-N
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Description

3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxin-6-yl derivative, followed by the introduction of the 2-fluorobenzoyl group through acylation reactions. The final step involves the bromination of the benzamide moiety under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving bromine and fluorine atoms.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
  • 3-bromo-N-(2-(2-(4-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide
  • 3-bromo-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide stands out due to its unique combination of bromine, fluorobenzoyl, and benzodioxin moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H15BrFNO4

Molecular Weight

456.3 g/mol

IUPAC Name

3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C22H15BrFNO4/c23-14-5-3-4-13(10-14)22(27)25-18-12-20-19(28-8-9-29-20)11-16(18)21(26)15-6-1-2-7-17(15)24/h1-7,10-12H,8-9H2,(H,25,27)

InChI Key

WVSSKPHGBPAALQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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